

A Comparative Spectroscopic Analysis of 2,5-Diaminobenzenesulfonic Acid and Its Isomer

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Compound of Interest

Compound Name: **2,5-Diaminobenzenesulfonic acid**

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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **2,5-Diaminobenzenesulfonic acid** and its key derivative, 2,4-Diaminobenzenesulfonic acid. This guide provides a comparative analysis of their spectral data from various techniques, supported by experimental protocols.

This guide offers a comprehensive spectroscopic comparison of **2,5-Diaminobenzenesulfonic acid** and its structural isomer, 2,4-Diaminobenzenesulfonic acid. Understanding the distinct spectral fingerprints of these molecules is crucial for their identification, characterization, and application in various research and development fields, including dye synthesis and pharmaceutical development.^{[1][2][3]} The arrangement of the amino and sulfonic acid groups on the benzene ring significantly influences their electronic environment, leading to distinguishable spectroscopic properties.

Molecular Structures

Below are the chemical structures of the two isomers discussed in this guide.

2,5-Diaminobenzenesulfonic acid:

- IUPAC Name: **2,5-diaminobenzenesulfonic acid**^[4]
- CAS Number: 88-45-9^[4]
- Molecular Formula: C₆H₈N₂O₃S^[4]

- Molecular Weight: 188.21 g/mol [4]

2,4-Diaminobenzenesulfonic acid:

- IUPAC Name: 2,4-diaminobenzenesulfonic acid[5]
- CAS Number: 88-63-1[5]
- Molecular Formula: C₆H₈N₂O₃S[5]
- Molecular Weight: 188.21 g/mol [5]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2,5-Diaminobenzenesulfonic acid** and 2,4-Diaminobenzenesulfonic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the functional groups present in a molecule. The key vibrational bands for the two isomers are presented below.

| Functional Group | Vibrational Mode | 2,5-Diaminobenzenesulfonic acid (cm ⁻¹) (ATR-Neat) | 2,4-Diaminobenzenesulfonic acid (cm ⁻¹) (KBr-Pellet) |
|---------------------|-----------------------|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 (broad) | 3300 - 3500 (broad)[6] |
| Sulfonic Acid (S=O) | Asymmetric Stretching | Not specified | ~1170[6] |
| Sulfonic Acid (S=O) | Symmetric Stretching | Not specified | ~1030[6] |
| Aromatic (C=C) | Ring Stretching | Not specified | 1450 - 1600[6] |

Note: Specific peak values from raw data were not consistently available in the search results. The provided ranges are characteristic for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy helps in determining the structure of a molecule by providing information about the chemical environment of its nuclei.

¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
|---------------------------------|---------------|--|
| 2,5-Diaminobenzenesulfonic acid | Varian CFT-20 | Data not available in a readily interpretable format. |
| 2,4-Diaminobenzenesulfonic acid | Not specified | Aromatic protons expected in the range of δ 6.5–7.5 ppm.[6] |

¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |
|---------------------------------|----------------------|---|
| 2,5-Diaminobenzenesulfonic acid | Deuterium oxide/NaOD | Data not available in a readily interpretable format. |
| 2,4-Diaminobenzenesulfonic acid | Not specified | Aromatic carbons typically absorb in the range of 110 to 140 δ . |

Note: Direct comparison is challenging due to the use of different solvents and the limited availability of detailed peak assignments in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
|---------------------------------|--------------------------------|---|-------------------------|
| 2,5-Diaminobenzenesulfonic acid | GC-MS | 188 (M ⁺) | 108, 64, 48 |
| 2,4-Diaminobenzenesulfonic acid | ESI+ | 189.0328 ([M+H] ⁺) | 123.055[5] |
| ESI- | 187.0183 ([M-H] ⁻) | Loss of SO ₃ (80 Da) is a common fragmentation pathway.[5] | |

Note: The fragmentation patterns can vary significantly depending on the ionization technique and energy used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

| Compound | λ _{max} (nm) | Notes |
|---------------------------------|-----------------------|---|
| 2,5-Diaminobenzenesulfonic acid | Not explicitly found | A covalent organic framework containing this molecule showed strong visible-light absorption.[7] |
| 2,4-Diaminobenzenesulfonic acid | ~270 | The amino groups act as strong activating auxochromes, causing a bathochromic (red) shift compared to unsubstituted benzene.[6] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Sample Preparation for FTIR Spectroscopy (Solid Samples)

KBr Pellet Method:

- Finely grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Run the FTIR analysis.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10 mg of the sample into a vial.^[8]
- Add 600 μ L of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).^[8]
- Use a vortex mixer to ensure complete dissolution.^[8]
- Transfer the solution into a 5mm NMR tube.^[8]

Data Acquisition:

- Place the NMR tube into the spectrometer's probe.
- The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse experiment is typically run for ^1H NMR. For ^{13}C NMR, a higher concentration or a greater number of scans may be required to obtain a good signal-to-noise ratio.

Mass Spectrometry

Sample Introduction:

- For GC-MS: The sample is typically dissolved in a volatile solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.
- For ESI-MS: The sample is dissolved in a suitable solvent and infused directly into the electrospray source or introduced via liquid chromatography.

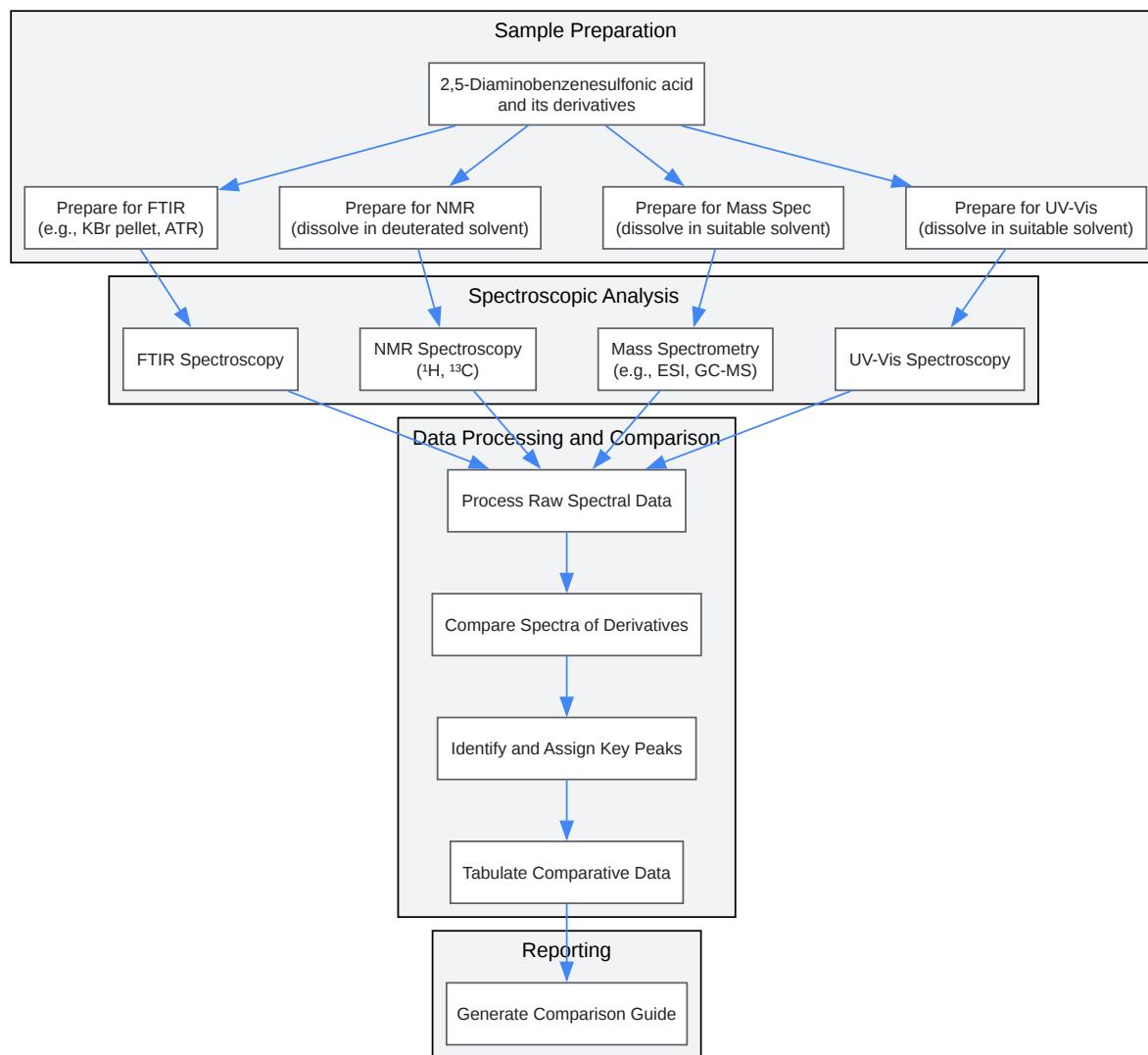
Data Acquisition:

- The sample is ionized in the ion source.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.
- For tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to provide further structural information.

Experimental Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectroscopic comparison of chemical compounds.

General Spectroscopic Comparison Workflow

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Caption: A flowchart illustrating the general workflow for the spectroscopic comparison of chemical compounds.

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